molecular formula C14H12N4O6 B10861295 Fto-IN-6

Fto-IN-6

Cat. No.: B10861295
M. Wt: 332.27 g/mol
InChI Key: ITMKUXMZMOBJES-UHFFFAOYSA-N
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Description

FTO-IN-6 is a selective inhibitor of the fat mass and obesity-associated protein (FTO). This compound has gained significant attention due to its potential therapeutic applications, particularly in the field of cancer research. FTO is an RNA demethylase that plays a crucial role in the regulation of gene expression by removing methyl groups from N6-methyladenosine (m6A) in messenger RNA (mRNA). The inhibition of FTO by this compound can modulate various biological processes, making it a valuable tool for scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of FTO-IN-6 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions: FTO-IN-6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .

Mechanism of Action

FTO-IN-6 exerts its effects by selectively inhibiting the demethylase activity of FTO. The inhibition of FTO leads to the accumulation of m6A in mRNA, which affects various aspects of mRNA metabolism, including splicing, stability, and translation. The molecular targets of this compound include the catalytic domain of FTO, where it binds and prevents the demethylation process. This inhibition can modulate gene expression and cellular functions, making this compound a powerful tool for studying the biological roles of m6A demethylation .

Comparison with Similar Compounds

Uniqueness of FTO-IN-6: this compound stands out due to its high selectivity for FTO over other demethylases, such as ALKBH5. This selectivity is crucial for studying the specific roles of FTO in biological processes without off-target effects. Additionally, this compound has shown promising results in preclinical studies, highlighting its potential as a therapeutic agent .

Properties

Molecular Formula

C14H12N4O6

Molecular Weight

332.27 g/mol

IUPAC Name

2-[[3-hydroxy-6-(4-nitroanilino)pyridine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C14H12N4O6/c19-10-5-6-11(17-13(10)14(22)15-7-12(20)21)16-8-1-3-9(4-2-8)18(23)24/h1-6,19H,7H2,(H,15,22)(H,16,17)(H,20,21)

InChI Key

ITMKUXMZMOBJES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=C(C=C2)O)C(=O)NCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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